[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-
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Overview
Description
N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine is a compound that features a pyrrolidine ring attached to a bipyridine structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrolidine and bipyridine moieties in its structure allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the formation of the pyrrolidine ring followed by its attachment to the bipyridine structure. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions in acetone . This intermediate is then further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can modify the bipyridine structure, potentially leading to the formation of dihydrobipyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form N-arylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like aryl halides and transition metal catalysts (e.g., palladium) are commonly employed.
Major Products Formed
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: N-arylated pyrrolidine derivatives.
Scientific Research Applications
N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The compound’s overall effect is determined by its ability to modulate these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Bipyridine: A ligand commonly used in coordination chemistry.
N-arylated pyrrolidines: Compounds with similar structures but different substituents on the nitrogen atom.
Uniqueness
N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to the combination of the pyrrolidine and bipyridine moieties in a single molecule. This combination allows for unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
821784-79-6 |
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Molecular Formula |
C15H18N4 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
5-pyridin-4-yl-N-(pyrrolidin-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C15H18N4/c1-2-14(18-5-1)11-19-15-8-13(9-17-10-15)12-3-6-16-7-4-12/h3-4,6-10,14,18-19H,1-2,5,11H2 |
InChI Key |
JWQBOAPJHODUIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CNC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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